molecular formula C8H12O3 B8238428 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one

5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B8238428
M. Wt: 156.18 g/mol
InChI Key: GAZFHJKNSFRDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with acrolein in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50 to 100°C and reaction times of several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1,3-Dioxolan-2-one, 4-ethenyl-4-propyl-
  • 1,3-Dioxolan-2-one, 4-methyl-5-(2-oxopropylidene)-
  • 1,3-Dioxolan-2-one, 4-acetyl-
  • 1,3-Dioxolan-2-one, 5-ethyl-4,4-difluoro-
  • 1,3-Dioxolan-2-one, 4-(1-pentenyl)-

Comparison: Compared to these similar compounds, 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its specific structural features, such as the presence of a propenyl group

Properties

IUPAC Name

2,2-dimethyl-5-prop-2-enyl-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-5-6-7(9)11-8(2,3)10-6/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZFHJKNSFRDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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